molecular formula C7H13ClN2O2 B1473173 3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride CAS No. 1949836-75-2

3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride

Cat. No.: B1473173
CAS No.: 1949836-75-2
M. Wt: 192.64 g/mol
InChI Key: WPHPYYBVZFCUKH-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride is a chemical compound that features a pyrrolidine ring fused to an oxazolidinone ring, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the intramolecular cyclization of N-substituted glycidylcarbamates under the catalysis of triazabicyclodecene . Another approach is the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This action prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The pyrrolidine ring enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride is unique due to its combined structural features of both pyrrolidine and oxazolidinone rings, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-9(3-4-11-7)6-1-2-8-5-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHPYYBVZFCUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCOC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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